molecular formula C22H27ClN2O3S B11348155 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11348155
M. Wt: 435.0 g/mol
InChI Key: IPAHRORFDWFGTF-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and substituted phenyl groups. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-3-18-8-4-6-16(2)21(18)24-22(26)19-10-12-25(13-11-19)29(27,28)15-17-7-5-9-20(23)14-17/h4-9,14,19H,3,10-13,15H2,1-2H3,(H,24,26)

InChI Key

IPAHRORFDWFGTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents such as carbodiimides or acid chlorides.

    Substitution on the Phenyl Rings: The phenyl rings are substituted with the desired groups (3-chlorophenyl and 2-ethyl-6-methylphenyl) through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-3-(2-ETHYL-6-METHYLPHENYL)UREA: Shares similar phenyl substitutions but differs in the functional groups attached to the piperidine ring.

    Methanesulfonyl Chloride: A precursor in the synthesis of sulfonyl-containing compounds.

Uniqueness

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

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